molecular formula C14H15NOS B2664531 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one CAS No. 39853-58-2

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one

Cat. No.: B2664531
CAS No.: 39853-58-2
M. Wt: 245.34
InChI Key: KVFVBTRWHZAXNS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one ( 39853-58-2) is a phenothiazine derivative of significant interest in medicinal and organic chemistry research. This compound, with the molecular formula C14H15NOS and a molecular weight of 245.34 g/mol, serves as a versatile scaffold due to the privileged phenothiazine core . Phenothiazines are a class of electron-rich nitrogen-sulfur heterocycles renowned for their broad pharmacological profiles and rich applications in material science . They exhibit reversible oxidative properties, which make them attractive for photoinduced electron transfer studies and as probes in spectroscopic analysis . Researchers value this structural motif for its potential in developing compounds with antitumor, antiprotozoal, and antioxidant activities . The synthetic route to such 2,3-dihydro-1H-phenothiazin-4(10H)-one derivatives typically involves the condensation of o-aminobenzenethiol with cyclohexane-1,3-diones . This product is provided For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound to explore new heterodimeric molecules and molecular hybrids, which are a forefront approach in drug discovery for conditions such as cancer and neurodegenerative diseases .

Properties

IUPAC Name

2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-14(2)7-10-13(11(16)8-14)17-12-6-4-3-5-9(12)15-10/h3-6,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFVBTRWHZAXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC3=CC=CC=C3N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321370
Record name 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659848
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

39853-58-2
Record name 2,2-dimethyl-3,10-dihydro-1H-phenothiazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dithiolane with aniline derivatives, followed by oxidative cyclization. The reaction conditions often require the use of strong oxidizing agents and specific temperature controls to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, often requiring catalysts or specific solvents.

Major Products Formed

Scientific Research Applications

Antioxidant Properties

Research indicates that certain derivatives of phenothiazines exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress and could be explored further with 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one .

Neuropharmacological Potential

Given its structural similarity to other neuroactive compounds, there is potential for this compound to interact with neurotransmitter systems. Phenothiazine derivatives have been investigated for their effects on central nervous system disorders, which may extend to this compound as well .

Material Science Applications

The unique chemical structure of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one may also lend itself to applications in material science:

  • Fluorescent Materials : The compound's properties could be explored for use in fluorescent materials or sensors due to its potential electronic characteristics.
  • Polymer Chemistry : Its reactivity might allow it to be incorporated into polymer matrices for enhanced performance in various applications .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one against other phenothiazine derivatives:

Compound NameStructureNotable Properties
2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-oneStructureAntioxidant potential; possible anticancer activity
PhenothiazineStandard structureAntipsychotic properties; used in psychiatric treatments
ThioridazineModified phenothiazineAntipsychotic; has sedative effects

Case Studies and Research Findings

While specific case studies focusing solely on 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one are sparse, related research has explored the biological activities of phenothiazine derivatives extensively. For example:

  • Anticancer Studies : Investigations into phenothiazine derivatives have shown promising results against various cancer types.
  • Neuropharmacological Research : Studies indicate that modifications to the phenothiazine structure can enhance neuroactive properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one involves its interaction with various molecular targets and pathways. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and thereby exerting therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituents Melting Point (°C) Molecular Weight Key Functional Groups
2,2-Dimethyl derivative (11e) C2: 2×CH₃ 212–214 (decomp) 245.34 g/mol C=O, N–H, S
Unsubstituted analog (11d) C2: H 161 (decomp) 217.28 g/mol C=O, N–H, S
7-Bromo-tert-butoxy analog C7: Br; C1: COO-tert-butyl Not reported 386.29 g/mol C=O, Br, tert-butoxycarbonyl
8-Chloro derivative C8: Cl Not reported 251.74 g/mol C=O, Cl, S

Key Observations :

  • Methyl Groups : The dimethyl substitution in 11e increases steric bulk, raising the melting point (212–214°C) compared to the unsubstituted 11d (161°C) .

Key Observations :

  • 3-Carboalkoxy Substitution : Derivatives with tert-butoxy groups (e.g., 7-Bromo analog) exhibit enhanced anticonvulsant activity, likely due to improved lipid solubility and CNS penetration .
  • Dimethyl vs. Unsubstituted : The dimethyl groups in 11e/4b confer moderate activity (ED₅₀ = 13.9 mg/kg) but higher safety margins (TD₅₀/ED₅₀ >10.6) compared to inactive unsubstituted analogs .

Biological Activity

2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one, a member of the phenothiazine family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The molecular formula is C14H15NOSC_{14}H_{15}NOS with a molecular weight of approximately 245.34 g/mol .

Chemical Structure and Properties

The compound features a phenothiazine core, which is known for its biological significance. The structural attributes include:

  • Molecular Formula : C14H15NOSC_{14}H_{15}NOS
  • Molecular Weight : 245.34 g/mol
  • CAS Number : 39853-58-2
  • LogP : 3.94 (indicating moderate lipophilicity) .

Antipsychotic Properties

Phenothiazines are primarily known for their antipsychotic effects, acting as dopamine receptor antagonists. This mechanism is critical in the treatment of various psychiatric disorders. Research indicates that derivatives of phenothiazines exhibit neuroleptic properties by blocking dopaminergic receptors .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of phenothiazine derivatives, including 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one. These compounds have shown:

  • Calmodulin Inhibition : This activity may contribute to the suppression of cancer cell proliferation.
  • Protein Kinase C Inhibition : This pathway is involved in various cellular functions, including growth and differentiation.
  • Reversal of Multidrug Resistance : By inhibiting P-glycoprotein transport function, these compounds can enhance the efficacy of conventional chemotherapeutics .

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Neuroleptic Efficacy : A study demonstrated that 2,2-Dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one exhibited significant antipsychotic effects in animal models, comparable to standard treatments .
  • Antitumor Activity : In vitro assays revealed that this compound inhibited the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AntipsychoticDopamine receptor blockade
AnticancerCalmodulin inhibition
Protein kinase C inhibition
Reversal of multidrug resistance

Q & A

Basic: What are the optimal synthetic routes for 2,2-dimethyl-2,3-dihydro-1H-phenothiazin-4(10H)-one, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves cyclization and functionalization of phenothiazine precursors. A practical approach includes:

  • Stepwise functionalization : Start with phenothiazine derivatives (e.g., 10H-phenothiazine) and introduce methyl groups via alkylation or Friedel-Crafts reactions under anhydrous conditions (e.g., using AlCl₃ as a catalyst).
  • Recrystallization : Purify intermediates using ethyl acetate or ethanol, as described for analogous phenothiazine-acetic acid derivatives .
  • Factorial design : Optimize variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix to identify significant factors affecting yield .

Basic: How can structural characterization of this compound be validated using advanced spectroscopic and crystallographic techniques?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For phenothiazine derivatives, CCDC references (e.g., 2209381) provide validated structural templates .
  • Multi-nuclear NMR : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated spectra to verify substituent positions. For example, aromatic protons in the dihydro region typically appear at δ 6.8–7.2 ppm.
  • Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Intermediate: What strategies are recommended for evaluating the biological activity of this compound, particularly its antioxidant or enzyme-inhibitory potential?

Methodological Answer:

  • In vitro assays :
    • DPPH/ABTS radical scavenging : Measure IC₅₀ values at 517 nm (for DPPH) or 734 nm (for ABTS), using ascorbic acid as a positive control.
    • Cholinesterase inhibition : Adapt protocols for acetylcholinesterase (AChE) inhibition, as used for chlorpromazine derivatives, with Ellman’s reagent (DTNB) .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ and Hill slopes.
  • Control for interference : Pre-screen compounds for intrinsic absorbance in the assay wavelength range .

Advanced: How can contradictions in experimental data (e.g., divergent bioactivity results across studies) be resolved methodologically?

Methodological Answer:

  • Meta-analysis : Collate data from multiple studies (e.g., IC₅₀ values, solvent systems) to identify confounding variables. For example, DMSO concentration >1% may artificially inflate solubility and activity .
  • Reproducibility checks : Replicate key experiments under standardized conditions (e.g., fixed pH, temperature) and validate purity via HPLC (>95%).
  • Theoretical alignment : Cross-reference experimental results with computational predictions (e.g., molecular docking for enzyme inhibition) to reconcile discrepancies .

Advanced: What computational modeling approaches are suitable for predicting the reactivity or supramolecular interactions of this compound?

Methodological Answer:

  • DFT calculations : Use Gaussian 16 or ORCA to optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO/LUMO) for redox potential estimation.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) with GROMACS to assess aggregation tendencies.
  • COMSOL Multiphysics : Model diffusion kinetics in membrane separation systems, as applied in chemical engineering for analogous heterocycles .

Intermediate: What experimental design principles should guide the development of novel derivatives with enhanced stability or selectivity?

Methodological Answer:

  • Retrosynthetic analysis : Prioritize derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) to enhance oxidative stability, as seen in 4-nitrophenyl-ethynyl phenothiazine derivatives .
  • Taguchi method : Use orthogonal arrays to test substituent combinations (e.g., methyl, chloro, methoxy) for minimal synthetic steps and maximal yield .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify labile functional groups .

Basic: What safety and ethical considerations are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Toxicity screening : Perform Ames tests for mutagenicity and LC₅₀ assays on zebrafish embryos (FET assay) as preliminary in vivo models.
  • Waste management : Neutralize reaction byproducts (e.g., HCl from Friedel-Crafts reactions) with NaHCO₃ before disposal.
  • Ethical compliance : Adhere to institutional review board (IRB) protocols for biological testing, emphasizing replacement, reduction, and refinement (3Rs) .

Advanced: How can AI-driven tools enhance the synthesis or analysis of this compound in high-throughput research?

Methodological Answer:

  • Automated reaction screening : Use platforms like ChemOS to iteratively test solvent/catalyst combinations via robotic liquid handlers.
  • Machine learning (ML) : Train models on existing phenothiazine datasets (e.g., PubChem) to predict reaction yields or solubility using descriptors like logP and topological polar surface area (TPSA) .
  • Real-time analytics : Integrate IoT-enabled spectrometers (e.g., ReactIR) for in-situ monitoring of reaction intermediates .

Intermediate: What are the challenges in scaling up the synthesis of this compound from milligram to gram scale, and how can they be mitigated?

Methodological Answer:

  • Heat transfer : Use jacketed reactors with precise temperature control to manage exothermic reactions (e.g., alkylation steps).
  • Purification bottlenecks : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) for larger batches .
  • Process analytical technology (PAT) : Implement inline NIR spectroscopy to monitor reaction endpoints and impurity profiles .

Advanced: How can isotopic labeling (e.g., ¹³C, ²H) be utilized to study the metabolic fate or environmental persistence of this compound?

Methodological Answer:

  • Synthetic incorporation : Introduce ¹³C labels at the carbonyl group via K¹³CN in nucleophilic substitution reactions.
  • Tracer studies : Administer labeled compounds to cell cultures or soil microcosms, followed by LC-MS/MS analysis to track degradation pathways .
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate enzymatic or abiotic degradation mechanisms .

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